![molecular formula C15H17N3O5 B13391533 But-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B13391533.png)
But-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sumanirole maleate, also known as PNU-95,666, is a highly selective dopamine D2 receptor full agonist. It was initially developed for the treatment of Parkinson’s disease and restless leg syndrome. Although it has not been approved for medical use, it remains a valuable tool in basic research to identify neurobiological mechanisms based on dopamine D2-linked pathways .
准备方法
Synthetic Routes and Reaction Conditions
Sumanirole maleate is synthesized from D-phenylalanine using a sequential oxidative cyclization strategy. The process involves several steps, including the formation of an imidazoquinoline core structure . The reaction conditions typically involve the use of oxidizing agents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
化学反应分析
Types of Reactions
Sumanirole maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the nitrogen and oxygen atoms within the imidazoquinoline structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Various metal catalysts, such as palladium on carbon, are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
科学研究应用
Sumanirole maleate is widely used in scientific research due to its high selectivity for dopamine D2 receptors. Its applications include:
Neuroscience Research: It is used to study the role of dopamine D2 receptors in various neurological conditions, including Parkinson’s disease and schizophrenia
Pharmacological Studies: Researchers use sumanirole maleate to investigate the pharmacodynamics and pharmacokinetics of dopamine receptor agonists.
Behavioral Studies: The compound is employed in animal models to study the effects of dopamine agonists on behavior and motor function.
作用机制
Sumanirole maleate exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to a cascade of intracellular events that modulate neuronal activity and neurotransmitter release. The compound’s high selectivity for D2 receptors over other dopamine receptor subtypes (D1, D3, D4, and D5) makes it a valuable tool for studying D2-linked pathways .
相似化合物的比较
Similar Compounds
Ropinirole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and restless leg syndrome.
Pramipexole: A dopamine agonist with high affinity for D2 and D3 receptors, used in Parkinson’s disease treatment.
Quinpirole: A selective D2 and D3 receptor agonist used in research to study dopamine receptor functions.
Uniqueness of Sumanirole Maleate
Sumanirole maleate is unique due to its exceptionally high selectivity for dopamine D2 receptors, with minimal activity at other dopamine receptor subtypes. This selectivity allows for more precise studies of D2 receptor functions without the confounding effects of activating other receptor subtypes .
属性
IUPAC Name |
but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRMYBBPKNLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-](/img/structure/B13391450.png)

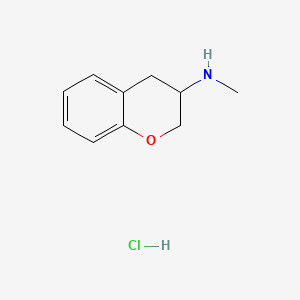
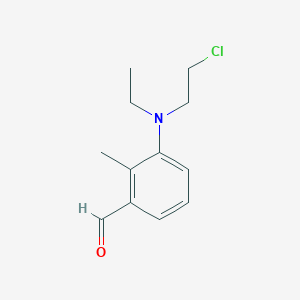


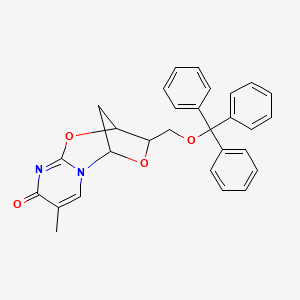

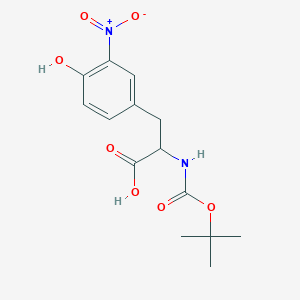
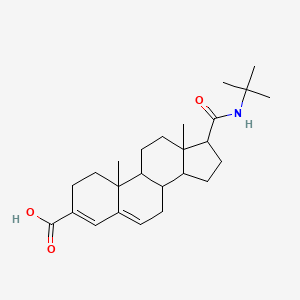

![potassium;5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B13391523.png)
![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide](/img/structure/B13391526.png)

